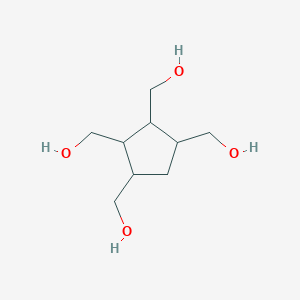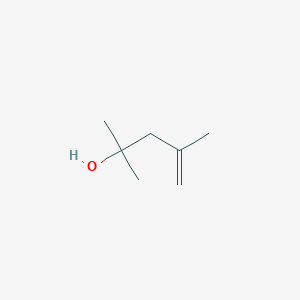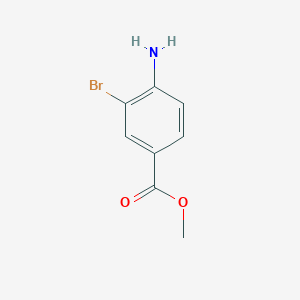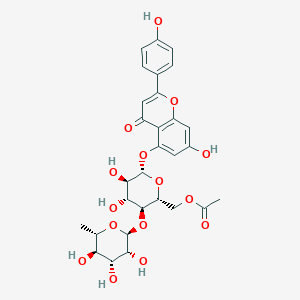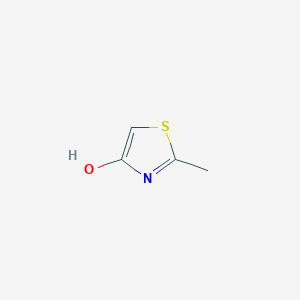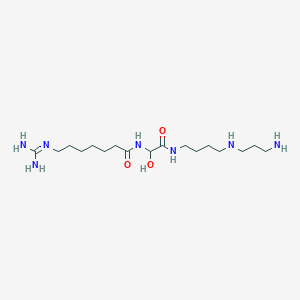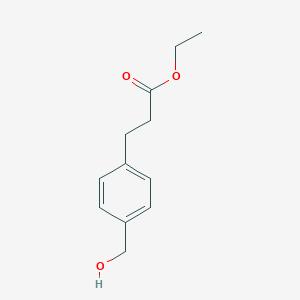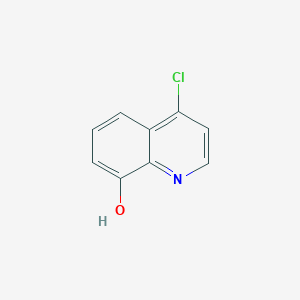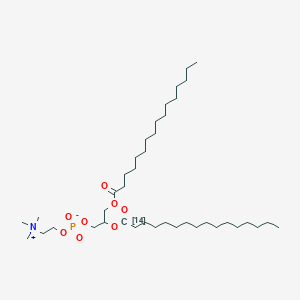
7,8-Difluoroquinoline-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 7,8-Difluoroquinoline-3-carboxylic acid involves various methods, including practical synthesis routes for intermediates and derivatives. One study highlights the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, an intermediate for tricyclic quinolone derivatives (Matsuoka et al., 1997). Another paper discusses the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids from 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Ziegler et al., 1989).
Molecular Structure Analysis
The molecular structure of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives is typically characterized by spectroscopic methods like NMR, IR, and MS. For example, the structure of various substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid derivatives was elucidated using these methods (Al-huniti et al., 2007).
Chemical Reactions and Properties
The chemical reactions of 7,8-Difluoroquinoline-3-carboxylic acid derivatives often involve interactions with various reagents leading to a range of compounds. Studies have explored various chemical reactions, including the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (Verschueren et al., 1992) and the preparation of N-substituted regioisomers (Xia et al., 2013).
Physical Properties Analysis
Physical properties of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. However, specific studies focusing on the physical properties of this compound were not identified in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemical entities, define the utility of 7,8-Difluoroquinoline-3-carboxylic acid in various applications. One study investigating the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted compounds provides insights into their chemical properties (Koga et al., 1980).
Wissenschaftliche Forschungsanwendungen
Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . Here are some general applications:
-
Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
Eigenschaften
IUPAC Name |
7,8-difluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQPUGRVXSJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



